molecular formula C8H6ClIO2 B1358888 Methyl 3-chloro-5-iodobenzoate CAS No. 289039-85-6

Methyl 3-chloro-5-iodobenzoate

Cat. No. B1358888
M. Wt: 296.49 g/mol
InChI Key: ZDSIXLJPASGHDW-UHFFFAOYSA-N
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Patent
US08987307B2

Procedure details

To a solution of L-proline (77.7 mg, 675 μmol) in DMSO (4 mL) was added sodium hydride (27.0 mg, 675 μmol, 60% dispersion in mineral oil) and the mixture was stirred at room temperature for 30 minutes before copper(I)iodide (128 mg, 675 μmol), methyl 3-chloro-5-iodobenzoate (0.25 g, 843 μmol) and sodium methanesulfinate (689 mg, 6.75 mmol) were added. The reaction mixture was heated to 120° C. in a sealed tube to give a turbid blue solution. After 2 hours the reaction mixture was allowed to cool down and was poured on saturated aqueous NaHCO3 solution and EtOAc and filtered. The filtrate layers were separated and the aqueous layer was extracted twice with EtOAc. The organic layers were washed once with brine, dried over MgSO4, filtered and evaporated. Light brown solid (0.135 g; 64%). MS (EI): m/z=248 [M].
Quantity
77.7 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
689 mg
Type
reactant
Reaction Step Three
Quantity
128 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCC[C@H]1C(O)=O.[H-].[Na+].[Cl:11][C:12]1[CH:13]=[C:14]([CH:19]=[C:20](I)[CH:21]=1)[C:15]([O:17][CH3:18])=[O:16].[CH3:23][S:24]([O-:26])=[O:25].[Na+].C([O-])(O)=O.[Na+]>CS(C)=O.[Cu]I.CCOC(C)=O>[Cl:11][C:12]1[CH:13]=[C:14]([CH:19]=[C:20]([S:24]([CH3:23])(=[O:26])=[O:25])[CH:21]=1)[C:15]([O:17][CH3:18])=[O:16] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
77.7 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
27 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)I
Name
Quantity
689 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
128 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to give a turbid blue solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
The organic layers were washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.